molecular formula C11H18N2O4 B1678538 Pyroglutamylleucine CAS No. 21282-11-1

Pyroglutamylleucine

Numéro de catalogue: B1678538
Numéro CAS: 21282-11-1
Poids moléculaire: 242.27 g/mol
Clé InChI: XXSAFGVAPGOYNT-YUMQZZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyroglutamylleucine, also known as Pglu-leu, is a peptide derived from wheat gluten hydrolysate . It has been found to suppress the induction of inducible nitric oxide synthase in interleukin-1β-stimulated primary cultured rat hepatocytes .


Molecular Structure Analysis

The chemical formula of this compound is C11H18N2O4 . Its exact mass is 242.13 and its molecular weight is 242.270 . It belongs to the class of organic compounds known as dipeptides .

Applications De Recherche Scientifique

Atténuation de la dysbiose

La pyroglutamylleucine (PyroGlu-Leu ou pEL) est présente dans certains hydrolysats de protéines alimentaires et les aliments fermentés traditionnels japonais . Des études ont montré que l'administration orale de PyroGlu-Leu peut atténuer la dysbiose dans différents modèles animaux . Par exemple, un régime riche en graisses a considérablement augmenté le ratio Firmicutes/Bacteroidetes dans les fèces des rats par rapport à un régime témoin. L'administration orale de PyroGlu-Leu a significativement atténué cette dysbiose induite par un régime riche en graisses .

Production de peptides antimicrobiens intestinaux

En se concentrant sur la production de peptides antimicrobiens intestinaux, on a constaté que la PyroGlu-Leu augmentait significativement le niveau de peptides de 4962 Da, qui ont été identifiés comme le propeptide de la rattusine ou de la défensine alpha 9, dans l'iléon . Cela suggère que la PyroGlu-Leu administrée par voie orale atténue la dysbiose en augmentant le peptide antimicrobien de l'hôte, la rattusine .

Atténuation de l'hépatite

La PyroGlu-Leu, initialement identifiée dans l'hydrolysat de gluten de blé, a montré qu'elle atténuait l'hépatite dans des modèles animaux .

Atténuation de la colite

De même, la PyroGlu-Leu a montré qu'elle atténuait la colite dans des modèles animaux . Une étude précédente a révélé que l'administration orale de doses très faibles (0,1 à 1,0 mg/kg de poids corporel) de PyroGlu-Leu pouvait normaliser les perturbations du microbiote colique chez les souris atteintes de colite induite par le sulfate de dextran de sodium (DSS) .

Applications médicales potentielles

Bien que les études spécifiques sur la PyroGlu-Leu soient limitées, les peptides dérivés de substances médicinales ont des applications médicales potentielles pour l'hyperlipidémie, le diabète, l'hypertension artérielle, les maladies cardiovasculaires et cognitives, l'inflammation chronique, la perturbation de la barrière de perméabilité épidermique, la maladie à coronavirus 2019 (COVID-19) et la thérapie anticancéreuse . Il est plausible que la PyroGlu-Leu, étant un peptide, puisse avoir des applications potentielles similaires, mais des recherches supplémentaires sont nécessaires pour le confirmer.

Alimentation et nutrition

La PyroGlu-Leu se trouve dans certains hydrolysats de protéines alimentaires et aliments fermentés traditionnels japonais . Cela suggère qu'elle pourrait avoir des applications potentielles dans l'industrie alimentaire et nutritionnelle, en particulier dans le développement d'aliments fonctionnels.

Mécanisme D'action

Target of Action

Pyroglutamylleucine, a peptide derived from wheat gluten hydrolysate, primarily targets the inducible nitric oxide synthase (iNOS) in interleukin-1β-stimulated primary cultured rat hepatocytes . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

This compound interacts with its target, iNOS, by suppressing its induction . This interaction results in a decrease in the production of nitric oxide, thereby modulating the inflammatory response in the cells .

Biochemical Pathways

It is known that the compound plays a role in modulating the inflammatory response, likely through the nitric oxide pathway

Result of Action

The primary result of this compound’s action is the attenuation of inflammation. It has been shown to inhibit the secretion of nitric oxide, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 from lipopolysaccharide-stimulated RAW 264.7 macrophages . This suggests that this compound could have potential therapeutic applications in conditions characterized by excessive inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that a high-fat diet can increase the ratio of Firmicutes/Bacteroidetes in feces of rats, and oral administration of this compound significantly attenuated this high-fat diet-induced dysbiosis . This suggests that dietary factors can influence the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Pyroglutamylleucine has been shown to interact with various biomolecules in the body. It has been demonstrated to have in vivo and in vitro activities . The oral administration of this compound has been shown to attenuate dysbiosis in mice with experimental colitis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly increase the level of 4962 Da peptides, identified as the propeptide of rattusin or defensin alpha 9, in the ileum . This suggests that this compound influences cell function by modulating the production of intestinal antimicrobial peptides.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its influence on gene expression. It has been shown to increase the level of certain peptides, which suggests that it may interact with these molecules to exert its effects .

Temporal Effects in Laboratory Settings

It has been demonstrated that the oral administration of this compound can normalize disturbances in the colonic microbiota of mice with dextran sulfate sodium (DSS)-induced colitis .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, very low doses (0.1 –1.0 mg/kg body weight) of this compound can normalize the disturbances in the colonic microbiota of mice with DSS-induced colitis .

Metabolic Pathways

It is known that this compound is present in certain food protein hydrolysates and traditional Japanese fermented foods , suggesting that it may be involved in the metabolic pathways associated with these foods.

Transport and Distribution

It has been demonstrated that some peptides in food can resist protease digestion and can be absorbed directly into the blood , suggesting that this compound may be similarly transported and distributed.

Propriétés

IUPAC Name

(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-6(2)5-8(11(16)17)13-10(15)7-3-4-9(14)12-7/h6-8H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSAFGVAPGOYNT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175550
Record name Pyroglutamylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21282-11-1
Record name Pyroglutamylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroglutamylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-methyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyroglutamylleucine
Reactant of Route 2
Reactant of Route 2
Pyroglutamylleucine
Reactant of Route 3
Reactant of Route 3
Pyroglutamylleucine
Reactant of Route 4
Reactant of Route 4
Pyroglutamylleucine
Reactant of Route 5
Reactant of Route 5
Pyroglutamylleucine
Reactant of Route 6
Reactant of Route 6
Pyroglutamylleucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.